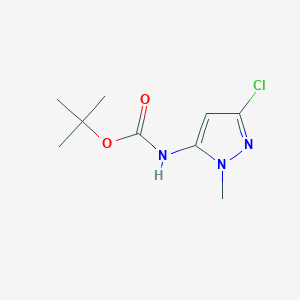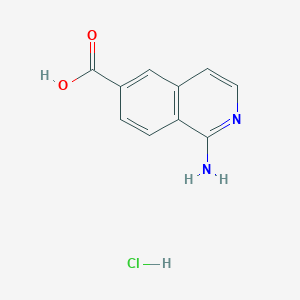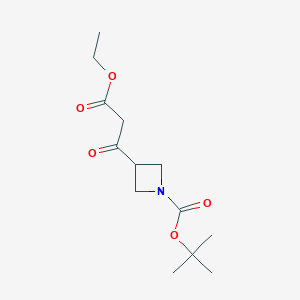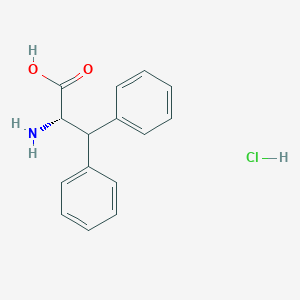
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine
Descripción general
Descripción
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Synthesis Analysis
The synthesis of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine involves various chemical reactions. For instance, regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid . More details about the synthesis process can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular structure of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine can be represented by the InChI code 1S/C7H5BrF3N/c1-4-2-5 (8)3-12-6 (4)7 (9,10)11/h2-3H,1H3 . More details about the molecular structure can be found in the ChemSpider database .Chemical Reactions Analysis
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions. For instance, it is involved in the palladium-catalyzed α-arylation of a Refomatsky reagent . More details about the chemical reactions can be found in related peer-reviewed papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine include a molecular weight of 240.02 . It is a liquid at room temperature . More details about the physical and chemical properties can be found in the ChemSpider database .Aplicaciones Científicas De Investigación
Medicine: Migraine Treatment
This compound has been utilized in the synthesis of Ubrogepant , a medication used for the acute treatment of migraine with or without aura .
Agriculture: Pest Control
The trifluoromethyl group and pyridine structure contribute to superior pest control properties, making it a valuable component in the development of insecticides .
Chemical Synthesis: Arylation Reagent
It serves as a substrate in palladium-catalyzed -arylation reactions, which are crucial for constructing complex organic molecules .
Fungicide Development
The trifluoromethyl-substituted pyridine derivative has shown higher fungicidal activity than other derivatives, indicating its potential use in developing new fungicides .
Organic Synthesis: Building Block
This compound is a key building block in organic synthesis, used for various coupling reactions to create diverse organic compounds .
Pharmaceutical Intermediates
It is also used as an intermediate in pharmaceutical manufacturing, contributing to the synthesis of various medicinal compounds .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, have been used in the development of pharmaceuticals and agrochemicals . They often interact with various enzymes and receptors in the body, but the specific targets can vary widely depending on the exact structure of the compound .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets through various types of chemical bonds, often forming stable complexes . The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach its target .
Biochemical Pathways
Trifluoromethylpyridines are known to be involved in a wide range of biochemical processes, depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group is known to enhance the metabolic stability of compounds, potentially improving their bioavailability .
Result of Action
Trifluoromethylpyridines are known to have a wide range of biological activities, depending on their specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of organic compounds .
Propiedades
IUPAC Name |
5-bromo-3-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-5(8)3-12-6(4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHLTSVNLJURRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743311 | |
| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
CAS RN |
1010422-52-2 | |
| Record name | 5-Bromo-3-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[3-(Dimethylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1374711.png)
![2-[1-(Aminomethyl)-3-methylcyclopentyl]acetic acid hydrochloride](/img/structure/B1374712.png)
![3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-amine](/img/structure/B1374717.png)

![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
![[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1374724.png)




